REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([NH:8][C:9]2[CH:16]=[CH:15][CH:14]=[CH:13][C:10]=2[C:11]#[N:12])[C:5]([Cl:17])=[CH:4][N:3]=1.[CH3:18][C:19]1[CH:23]=[C:22]([NH2:24])[N:21]([CH:25]([CH3:27])[CH3:26])[N:20]=1.C(=O)([O-])[O-].[Cs+].[Cs+].N#N.C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>O1CCOCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(OCC)(=O)C>[Cl:17][C:5]1[C:6]([NH:8][C:9]2[CH:16]=[CH:15][CH:14]=[CH:13][C:10]=2[C:11]#[N:12])=[CH:7][C:2]([NH:24][C:22]2[N:21]([CH:25]([CH3:27])[CH3:26])[N:20]=[C:19]([CH3:18])[CH:23]=2)=[N:3][CH:4]=1 |f:2.3.4,8.9.10|
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Name
|
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=C(C(=C1)NC1=C(C#N)C=CC=C1)Cl
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Name
|
|
Quantity
|
55.1 g
|
Type
|
reactant
|
Smiles
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CC1=NN(C(=C1)N)C(C)C
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Name
|
cesium carbonate
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Quantity
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387 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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N#N
|
Name
|
|
Quantity
|
19.71 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
3.55 g
|
Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Name
|
|
Quantity
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2000 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
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to reflux for overnight under N2
|
Duration
|
8 (± 8) h
|
Type
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FILTRATION
|
Details
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The reaction mixture was filtered
|
Type
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CONCENTRATION
|
Details
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the liquid was concentrated
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Type
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ADDITION
|
Details
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were added
|
Type
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CUSTOM
|
Details
|
Layers were separated
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Type
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WASH
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Details
|
Ethyl acetate was washed with 1 M HCl until no product
|
Type
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CUSTOM
|
Details
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resulting in a cloudy solution
|
Type
|
CUSTOM
|
Details
|
layers were separated
|
Type
|
WASH
|
Details
|
The ethyl acetate was washed with brine
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
After neutralization—after addition of ethyl acetate—the reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
to get some product
|
Type
|
CUSTOM
|
Details
|
Also isolation of product during evaporation
|
Type
|
FILTRATION
|
Details
|
can be done by filtration of white solid, which
|
Type
|
CUSTOM
|
Details
|
All solids and evaporated products
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC(=NC1)NC1=CC(=NN1C(C)C)C)NC1=C(C#N)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 207 mmol | |
AMOUNT: MASS | 80 g | |
YIELD: PERCENTYIELD | 52.4% | |
YIELD: CALCULATEDPERCENTYIELD | 52.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |